2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate
Description
The compound 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a multifunctional heterocyclic molecule incorporating pyrazole, pyrimidine, and thiophene moieties. Its structure features:
- A pyrazole ring (3,5-dimethyl substitution) linked to a pyrimidine scaffold (5-ethyl, 4-methyl, 6-oxo substitution).
- A thiophene core with ester groups (2,4-diethyl dicarboxylate) and a methyl substituent.
- An acetamido bridge connecting the pyrimidine and thiophene units.
This compound’s design leverages the pharmacological significance of pyrazole and pyrimidine derivatives, which are known for antitumor, anti-inflammatory, and antimicrobial activities . The thiophene-2,4-dicarboxylate moiety enhances solubility and bioavailability, common in drug design .
Properties
IUPAC Name |
diethyl 5-[[2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O6S/c1-8-17-16(7)26-25(30-14(5)11-13(4)28-30)29(22(17)32)12-18(31)27-21-19(23(33)35-9-2)15(6)20(37-21)24(34)36-10-3/h11H,8-10,12H2,1-7H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPGJKDQSZDWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC)N3C(=CC(=N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves multiple steps. The process typically begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the thiophene derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene and pyrazole moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. The structural motifs derived from the pyrazole and pyrimidine components are known to interact with biological targets involved in cancer progression. For instance, similar compounds have shown effectiveness against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Antimicrobial Properties : The presence of the thiophene moiety in the structure may contribute to antimicrobial activity. Research has demonstrated that thiophene derivatives can inhibit bacterial growth and serve as potential leads for developing new antibiotics .
Anti-inflammatory Effects : Compounds with similar structural features have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation .
Agricultural Applications
Pesticidal Activity : The incorporation of pyrazole and thiophene rings in agrochemical formulations has been linked to enhanced pesticidal activity. This compound may serve as a lead for developing novel pesticides that target specific pests while minimizing environmental impact .
Plant Growth Regulators : Compounds with similar structures have been studied for their role in promoting plant growth and development. This suggests a potential application as a plant growth regulator, which could enhance crop yields and improve agricultural productivity.
Material Science Applications
Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The compound can be utilized as a monomer or additive in creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
Nanotechnology : Research into nanomaterials has indicated that compounds like this one can be used to functionalize nanoparticles, leading to applications in drug delivery systems or biosensors. The ability to modify surface properties through chemical functionalization can enhance the efficacy of nanocarriers in targeted therapy.
Case Studies
- Anticancer Research : A study focusing on pyrazole derivatives reported significant cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanisms involved apoptosis induction and cell cycle arrest, highlighting the potential of structurally related compounds for cancer therapy .
- Agricultural Field Trials : Field trials conducted with thiophene-based pesticides demonstrated effective control over common agricultural pests while showing low toxicity to beneficial insects. This supports the viability of developing formulations based on this compound for sustainable agriculture .
- Polymer Development : Research into novel polymer composites incorporating similar diester compounds revealed improved mechanical properties and thermal stability compared to traditional polymers. This opens avenues for advanced material applications in engineering and packaging industries .
Mechanism of Action
The mechanism of action of 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Pyrimidine Hybrids
Compound A :
- Name: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Structure: Pyrazole-pyran hybrid with cyano and amino groups.
- Synthesis: Reflux in 1,4-dioxane with triethylamine and malononitrile .
- Key Difference : Replaces thiophene with pyran and lacks ester groups.
Compound B :
- Name : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide
- Structure : Pyrazole-carboxamide with bulky aryl substituents.
- Molecular Weight : 603.24 g/mol (vs. ~650–700 g/mol estimated for the target compound) .
- Biological Relevance : Designed for anti-inflammatory applications.
Thiophene-Based Analogues
Compound C :
- Name: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure : Imidazopyridine-thiophene hybrid with ester groups.
- Physical Properties : Melting point 223–225°C; molecular weight 550.10 g/mol .
- Key Difference : Replaces pyrimidine with imidazopyridine.
Compound D :
Data Table: Structural and Physical Comparison
Biological Activity
The compound 2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate (CAS Number: 1019105-95-3) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps, primarily focusing on the construction of the pyrazole and pyrimidine rings. The general synthetic route includes:
- Formation of the Pyrazole Ring : The reaction of 3,5-dimethyl-1H-pyrazole with suitable alkylating agents under basic conditions.
- Synthesis of the Pyrimidine Ring : Condensation of ethyl acetoacetate with urea or thiourea in the presence of a catalyst like ammonium acetate.
- Final Assembly : The final compound is assembled through acylation and esterification reactions involving thiophene derivatives and carboxylic acids.
Anticancer Properties
Recent studies indicate that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structures have shown higher efficacy than doxorubicin against various cancer cell lines. This suggests a promising therapeutic potential for treating malignancies .
The biological activity of the compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of related compounds on human liver carcinoma cells (HepG2). The results demonstrated that certain analogs exhibited IC50 values comparable to doxorubicin, indicating their potential as effective anticancer agents .
Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of similar pyrazole derivatives. These compounds were tested in a picrotoxin-induced convulsion model, showing significant protective effects against seizures .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and IC50 values of various compounds related to this compound.
Q & A
Q. What synthetic strategies are effective for preparing this compound?
The compound is synthesized via multi-step routes, including:
- Condensation reactions : Reacting pyrazolyl precursors with thiophene derivatives under reflux in ethanol with acetic acid as a catalyst .
- Coupling reactions : Introducing the acetamido linker via nucleophilic acyl substitution, optimized using anhydrous magnesium chloride and potassium carbonate in methanol/ethyl acetate .
- Cyclization : Formation of the dihydropyrimidinone ring using phosphorus oxychloride (POCl₃) under controlled reflux conditions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Assign shifts for methylthio (δ ~2.5 ppm), pyrazolyl protons (δ 6.0–7.5 ppm), and ester carbonyls (δ 165–170 ppm) .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ 612.2452 vs. observed 612.2455) .
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .
Q. How can purity and stability be assessed during synthesis?
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Recrystallization : Purify from DMF-EtOH (1:1) mixtures to remove unreacted intermediates .
Advanced Research Questions
Q. How does X-ray crystallography resolve conformational ambiguities in the dihydropyrimidinone ring?
Single-crystal X-ray analysis reveals:
- Torsion angles : Pyrazolyl and thiophene substituents adopt planar orientations (e.g., N2–C8–C9–C7: −0.62°) to minimize steric strain .
- Hydrogen bonding : Intramolecular H-bonds between the amide NH and pyrimidinone carbonyl stabilize the 1,6-dihydro tautomer .
- Validation : Compare experimental bond lengths (e.g., C15–O2: 1.21 Å) with DFT-calculated values .
Q. What experimental approaches resolve contradictions in biological activity data?
- Degradation analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free thiophene carboxylates) under physiological pH .
- Isotopic labeling : Track metabolic pathways using ¹³C-labeled acetamido groups in in vitro assays .
Q. How can reaction yields for the pyrazolyl-thiophene coupling step be optimized?
- Catalyst screening : Test Lewis acids (e.g., MgCl₂ vs. ZnCl₂) to enhance nucleophilic substitution efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of bulky intermediates .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (2 hours vs. 6 hours conventional) .
Q. What strategies validate the methylthio group’s electronic impact on reactivity?
- Electrochemical profiling : Cyclic voltammetry reveals thiophene’s oxidation potential shifts (+0.3 V) due to methylthio electron donation .
- Computational modeling : DFT studies show sulfur’s lone pairs increase π-electron density in the thiophene ring, enhancing electrophilic substitution .
Methodological Notes
- Contradictory data resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping signals .
- Crystallization challenges : Use seeding techniques with microcrystalline samples to obtain diffraction-quality crystals .
- Reaction monitoring : Employ in-situ FTIR to track intermediate formation during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
